molecular formula C11H13NO5S B092089 8-Hydroxy-1-methylquinolinium methyl sulfate CAS No. 19104-24-6

8-Hydroxy-1-methylquinolinium methyl sulfate

Cat. No.: B092089
CAS No.: 19104-24-6
M. Wt: 271.29 g/mol
InChI Key: CHEJLLKYVOCJJE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: D-Ribonolactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: D-Ribonolactone is unique due to its stability, reactivity, and versatility as a chiral pool. It is particularly valuable in the synthesis of C-nucleosides, which are less prone to enzymatic and acid-catalyzed hydrolysis compared to N-nucleosides .

Properties

IUPAC Name

1-methylquinolin-1-ium-8-ol;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.CH4O4S/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-5-6(2,3)4/h2-7H,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEJLLKYVOCJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C(=CC=C2)O.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172630
Record name 8-Hydroxy-1-methylquinolinium methyl sulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19104-24-6
Record name Quinolinium, 8-hydroxy-1-methyl-, methyl sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19104-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 8-Hydroxy-1-methylquinolinium methyl sulfate
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Record name NSC97231
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Record name 8-Hydroxy-1-methylquinolinium methyl sulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-hydroxy-1-methylquinolinium methyl sulphate
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Record name 8-HYDROXY-1-METHYLQUINOLINIUM METHYL SULFATE
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Synthesis routes and methods

Procedure details

Into a 2-liter three-neck flask provided with a mechanical agitator, with a reflux-condenser and calcium chloride tube, and with a dropping funnel, one introduces 145 g of 8-hydroxyquinoline (i.e. 1 mole) and 200 ml of dimethyl acetamide. After dissolution of the 8-hydroxyquinoline, one cools the reaction mixture with a bath of ice water and one adds, drop by drop, by means of the dropping funnel, 126 g of freshly distilled methylsulfate (i.e. 1 mole). Shortly after the completion of the addition, a light yellow compound crystallizes little by little. One continues the agitation for 2 hours after the introduction of the methylsulfate and then leaves the mixture to rest overnight in a brine bath. The quaternary salt which is formed is dried, washed with anhydrous ether and recrystallized in methanol. Weight obtained = 219 g; Melting point = 158°C; Yield = 81%.
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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